1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a thienopyrimidine core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the benzyl group. Common reagents used in these reactions include various acids, bases, and solvents such as toluene and acetonitrile. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-oxopiperidine-4-carboxylate: Shares the piperidine and benzyl groups but lacks the thienopyrimidine core.
Thieno[3,2-d]pyrimidine derivatives: Similar core structure but different functional groups attached.
Uniqueness
1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of the thienopyrimidine core with the piperidine and benzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-34-23-10-6-5-9-21(23)17-28-25(32)20-11-14-30(15-12-20)27-29-22-13-16-35-24(22)26(33)31(27)18-19-7-3-2-4-8-19/h2-10,13,16,20H,11-12,14-15,17-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXIPQYBYHXNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.